2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Chemical Reactions Analysis
The compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Scientific Research Applications
Antitumor Applications
A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives have demonstrated mild to moderate activity against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents. The synthesis and characterization of these derivatives involve advanced techniques that provide insights into their mechanism of action and efficacy in inhibiting cancer cell growth (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anti-inflammatory Properties
Research has also explored the antimicrobial and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. Novel compounds synthesized from the base structure have shown promising results in inhibiting the growth of various microbial strains and in reducing inflammation. These findings suggest potential applications in treating infectious diseases and conditions characterized by inflammation. The comprehensive synthesis process and biological evaluation of these compounds underscore their significance in developing new therapeutic strategies (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Potential in Neuropharmacology
Interestingly, certain pyrazolo[3,4-d]pyrimidine analogues have been identified as having potential antipsychotic properties without the typical side effects associated with dopamine receptor interaction. This novel approach to antipsychotic drug design offers a promising avenue for the development of safer and more effective treatments for psychiatric disorders. The synthesis and pharmacological evaluation of these compounds highlight their unique mechanism of action and therapeutic potential (Wise et al., 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-7-15(8-6-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTSCNUMFMJLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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